molecular formula C18H16F3NO4 B12838860 N-[(Benzyloxy)carbonyl]-alpha-(trifluoromethyl)phenylalanine

N-[(Benzyloxy)carbonyl]-alpha-(trifluoromethyl)phenylalanine

Cat. No.: B12838860
M. Wt: 367.3 g/mol
InChI Key: PXBSQCFFRSRVMW-UHFFFAOYSA-N
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Description

N-[(Benzyloxy)carbonyl]-alpha-(trifluoromethyl)phenylalanine is a modified phenylalanine derivative featuring two key structural motifs:

  • Benzyloxycarbonyl (Z) group: A common protecting group in peptide synthesis, used to shield the amino group during chemical reactions .
  • Trifluoromethyl (CF₃) group at the alpha position: This substitution enhances lipophilicity and metabolic stability, making the compound valuable in medicinal chemistry and drug design .

The combination of these groups on a phenylalanine backbone distinguishes it from simpler amino acid derivatives. Below, we compare its structural, physicochemical, and functional properties with related compounds.

Properties

Molecular Formula

C18H16F3NO4

Molecular Weight

367.3 g/mol

IUPAC Name

2-benzyl-3,3,3-trifluoro-2-(phenylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C18H16F3NO4/c19-18(20,21)17(15(23)24,11-13-7-3-1-4-8-13)22-16(25)26-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,22,25)(H,23,24)

InChI Key

PXBSQCFFRSRVMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)(C(F)(F)F)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha-(Trifluoromethyl)-DL-phenylalanine, N-CBZ protected typically involves multiple steps:

    Introduction of the Trifluoromethyl Group: This can be achieved through various methods, including the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Protection of the Amino Group: The amino group of phenylalanine is protected using benzyloxycarbonyl chloride (CBZ-Cl) under basic conditions. This step ensures that the amino group does not participate in subsequent reactions.

    Coupling Reactions: The protected amino acid can then be coupled with other molecules using standard peptide coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using automated peptide synthesizers. These machines can handle multiple steps of the synthesis, including protection, deprotection, and coupling reactions, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the trifluoromethyl group, converting it to a difluoromethyl or monofluoromethyl group.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catal

Biological Activity

N-[(Benzyloxy)carbonyl]-alpha-(trifluoromethyl)phenylalanine, a non-canonical amino acid, has garnered attention in various fields of biological research due to its unique structural properties and potential applications. This article explores its biological activity, focusing on its interactions with enzymes, pharmacological properties, and implications in drug design.

Chemical Structure and Properties

This compound is characterized by the presence of a benzyloxy group and a trifluoromethyl substituent on the phenylalanine backbone. This structure enhances its lipophilicity and metabolic stability, making it an attractive candidate for incorporation into peptides and proteins.

1. Enzyme Inhibition

Research indicates that compounds featuring similar structural motifs exhibit significant inhibitory effects on human monoamine oxidases (hMAO-A and hMAO-B). For instance, related benzyloxy chalcones have been shown to inhibit hMAO-B with IC50 values as low as 0.067 μM, suggesting that this compound may also possess potent inhibitory activity against these enzymes .

Table 1: Inhibitory Activity of Related Compounds on hMAO-B

CompoundIC50 (μM)Selectivity IndexBinding Energy (kcal/mol)
B100.067504.791-74.57
B150.12287.600-87.72

These findings highlight the potential of this compound in modulating neurotransmitter levels through MAO inhibition, which is particularly relevant in the context of neurodegenerative diseases like Parkinson's.

2. Antimicrobial Activity

Amino acid-based compounds have been explored for their antimicrobial properties. Similar structures have shown activity against various bacterial strains, suggesting that this compound could be developed into an antimicrobial agent . The incorporation of benzyloxy groups has been associated with enhanced membrane permeability and interaction with microbial targets.

3. Pharmacokinetics and Bioavailability

Studies on related compounds indicate that the benzyloxy moiety contributes to favorable pharmacokinetic properties, including improved CNS bioavailability . The permeability assay results showed that compounds with similar structures exhibited significant permeability across biological membranes, which is crucial for therapeutic efficacy.

Case Study 1: Inhibition of hMAO-B

In a study evaluating the inhibitory effects of benzyloxy-substituted compounds on hMAO-B, B10 and B15 were identified as potent inhibitors with reversible binding characteristics. The study utilized recombinant hMAO-A and hMAO-B to assess enzyme kinetics using specific substrates, demonstrating that structural modifications significantly influence inhibitory potency .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the synthesis of amino acid derivatives for antimicrobial applications found that compounds similar to this compound exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria. This study provided insights into structure-activity relationships critical for developing new antibiotics based on amino acid scaffolds .

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Physicochemical Comparison
Compound Name Structure Features Molecular Weight CAS RN Key Applications/Features
N-[(Benzyloxy)carbonyl]-alpha-(trifluoromethyl)phenylalanine Z group, CF₃ at alpha-C, Phe backbone ~353.3 (calc.) Not reported Peptide synthesis; enzyme inhibitors
((Benzyloxy)carbonyl)-D-phenylalanine Z group, Phe backbone (D-configuration) ~283.3 (calc.) Not reported Chiral building blocks in peptides
4-(Trifluoromethyl)-L-phenylalanine CF₃ at para position, Phe backbone ~219.2 (calc.) Not reported Metabolic studies; fluorinated probes
2-(((Benzyloxy)carbonyl)amino)-3,3,3-trifluoropropanoic acid Z group, CF₃ on alanine backbone 277.2 10068-52-7 Model for CF₃ effects on small amino acids
N-[(Benzyloxy)carbonyl]glycine methyl ester Z group, glycine backbone, methyl ester 223.22 1212-53-9 Simple Z-protected amino acid ester
Key Observations :

Backbone Influence :

  • The phenylalanine backbone provides aromatic bulk, enhancing interactions with hydrophobic protein pockets compared to alanine or glycine derivatives .
  • Glycine derivatives (e.g., ) lack steric hindrance, simplifying synthesis but reducing target specificity.

Trifluoromethyl Positioning :

  • The alpha-CF₃ group in the target compound likely increases steric hindrance and electronic effects compared to para-CF₃ in 4-(trifluoromethyl)-L-phenylalanine. This may alter binding affinity in enzyme active sites .

Protecting Group Utility :

  • The Z group’s stability under acidic conditions makes it superior to tert-butoxycarbonyl (Boc) in certain peptide synthesis workflows .

Functional Comparisons

Notable Findings :
  • Enzyme Inhibition : Analogs like WR1 () and GC376 () demonstrate that Z-protected phenylalanine derivatives can act as protease inhibitors. The target compound’s alpha-CF₃ may further optimize binding to hydrophobic enzyme pockets .
  • Metabolic Stability: Trifluoromethyl groups resist oxidative degradation, a critical advantage over non-fluorinated analogs in drug development .

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